3-(1-acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)propanoic acid
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Overview
Description
3-(1-acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)propanoic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a sulfonamide group, which is known for its antibacterial properties, and an indole moiety, which is a common structural motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Nucleus: The indole nucleus can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Acetylation and Methylation: The acetyl and methyl groups can be introduced through standard acetylation and methylation reactions using acetic anhydride and methyl iodide, respectively.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(1-acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)propanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and sulfonamide groups.
Reduction: Amino derivatives of the sulfonamide group.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
3-(1-acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1-acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)propanoic acid involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with bacterial enzymes, inhibiting their activity and leading to antibacterial effects.
Pathways Involved: The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial folic acid synthesis, thereby inhibiting the enzyme dihydropteroate synthase.
Comparison with Similar Compounds
Similar Compounds
3-(1-acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.
3-(1-acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)ethanoic acid: Similar structure but with an ethanoic acid moiety instead of propanoic acid.
Uniqueness
3-(1-acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(1-acetyl-2-methyl-2,3-dihydroindol-5-yl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c1-9-7-11-8-12(3-4-13(11)16(9)10(2)17)22(20,21)15-6-5-14(18)19/h3-4,8-9,15H,5-7H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOFQRCXPHMSQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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